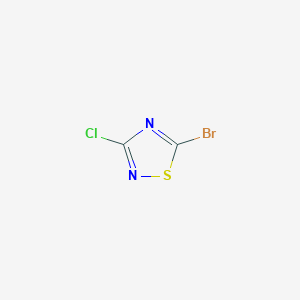

5-Bromo-3-chloro-1,2,4-thiadiazole

Description

Overview of Thiadiazole Isomers and their Significance in Heterocyclic Chemistry

Thiadiazoles are a class of five-membered aromatic heterocyclic compounds containing one sulfur and two nitrogen atoms within the ring. isres.org There are four possible isomers of thiadiazole: 1,2,3-thiadiazole, 1,2,4-thiadiazole (B1232254), 1,2,5-thiadiazole (B1195012), and 1,3,4-thiadiazole (B1197879). isres.orgnih.gov These isomers are structurally diverse, which contributes to their wide range of chemical properties and applications. isres.org Among these, the 1,2,4- and 1,3,4-thiadiazole isomers are the most extensively studied. isres.org

The significance of thiadiazoles in heterocyclic chemistry is underscored by their versatile applications in medicinal chemistry, agriculture, and materials science. isres.org Their derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. isres.orgrsc.org The presence of heteroatoms in the thiadiazole ring enhances membrane permeability and allows them to act as hydrogen bond acceptors, which is crucial for their biological function. isres.org

Distinctive Characteristics of 1,2,4-Thiadiazoles as a Class

The 1,2,4-thiadiazole ring is characterized by its aromatic nature, which imparts stability to the molecule. isres.org This class of compounds is noted for its high reactivity, which is attributed to the presence of both sulfur and nitrogen atoms. ontosight.ai A key feature of 1,2,4-thiadiazoles is the reactivity of the 5-position, which is the most susceptible site for nucleophilic substitution reactions. isres.org Conversely, electrophilic reactions with 1,2,4-thiadiazoles are generally limited. isres.org

Derivatives of 1,2,4-thiadiazole are recognized as valuable intermediates in the synthesis of various pharmaceutical and agricultural compounds. ontosight.ai They serve as an important pharmacophore in designing inhibitors that target cysteine residues in proteins. nih.gov The mechanism often involves the reaction of a cysteine thiol with the N-S bond of the thiadiazole ring, leading to the formation of a disulfide bond and subsequent enzyme inactivation. nih.gov

Introduction to 5-Bromo-3-chloro-1,2,4-thiadiazole: A Key Halogenated Heterocycle

This compound is a halogenated heterocyclic compound with the molecular formula C₂BrClN₂S. nih.govnih.gov It is characterized by a 1,2,4-thiadiazole core with a bromine atom at the 5-position and a chlorine atom at the 3-position. The presence of these two different halogen atoms makes it a particularly interesting and reactive building block in organic synthesis.

Below is a table summarizing some of the key properties of this compound.

| Property | Value |

| IUPAC Name | 3-bromo-5-chloro-1,2,4-thiadiazole (B1271854) |

| CAS Number | 37159-60-7 |

| Molecular Weight | 199.46 g/mol |

| Molecular Formula | C₂BrClN₂S |

| Physical State | Solid |

| Boiling Point | 192 - 194 °C @ 760.00mm Hg |

| Melting Point | 24 - 25 °C |

Research Landscape and Academic Relevance of this compound

The academic and research interest in this compound stems from its utility as a versatile synthetic intermediate. A notable application is in the synthesis of more complex heterocyclic systems. For example, it has been used in Stille coupling reactions. In one study, the reaction of 3-bromo-5-chloro-1,2,4-thiadiazole was regioselective for C-5 coupling, yielding a bromo derivative that was further functionalized. rsc.org

The reactivity of the halogen substituents allows for selective functionalization, making it a valuable precursor in the development of new chemical entities with potential applications in medicinal chemistry and materials science. Research has explored its use in creating novel compounds with targeted biological activities. rsc.org

Scope and Organization of the Research Outline

This article provides a focused overview of the chemical compound this compound. It begins with a general introduction to halogenated 1,2,4-thiadiazole systems, covering the significance of thiadiazole isomers and the specific characteristics of the 1,2,4-isomer. The article then introduces the subject compound, detailing its key properties and its relevance in the current research landscape. The subsequent sections of a full research outline would typically delve into the synthesis, chemical reactivity, and various applications of this compound.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-chloro-1,2,4-thiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2BrClN2S/c3-1-5-2(4)6-7-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZNJUWFRPVRDMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NSC(=N1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BrClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Bromo 3 Chloro 1,2,4 Thiadiazole and Its Analogs

Historical and Contemporary Approaches to 1,2,4-Thiadiazole (B1232254) Core Synthesis

The synthesis of the 1,2,4-thiadiazole core has evolved from classical condensation reactions to sophisticated, highly efficient modern techniques. These methods can be broadly categorized into several key strategies.

Oxidative Ring Closure and Cycloaddition Reactions

Oxidative ring closure is one of the most fundamental and widely employed methods for constructing the 1,2,4-thiadiazole ring. The most common variation of this approach is the oxidative dimerization of thioamides, which yields symmetrically 3,5-disubstituted 1,2,4-thiadiazoles. This process involves the oxidation of two thioamide molecules to form an intermediate that subsequently cyclizes with the elimination of a byproduct. A range of oxidizing agents has been utilized for this transformation, each with its own advantages and substrate scope. nih.govisres.org

Historically, reagents like halogens, hydrogen peroxide, and nitrous acid were used. isres.org More contemporary methods employ milder and more selective oxidants such as 2-iodoxybenzoic acid (IBX), oxone, and phenyliodine(III) bis(trifluoroacetate) (PIFA). nih.govorganic-chemistry.org These modern reagents often provide higher yields and better functional group tolerance. The general mechanism is believed to proceed through an initial oxidation or halogenation event at the sulfur atom, leading to an iminobenzathiamide intermediate which then undergoes a subsequent oxidation- or halogenation-induced cyclization to form the stable 1,2,4-thiadiazole ring.

Table 1: Oxidizing Agents for Dimerization of Thioamides

| Oxidizing Agent | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| 2-Iodoxybenzoic acid (IBX) | Solvent such as DMSO | Effective for a range of thioamides | nih.gov |

| Oxone | Aqueous or mixed solvent systems | Inexpensive and environmentally benign | nih.gov |

| Phenyliodine(III) bis(trifluoroacetate) (PIFA) | DCM or other chlorinated solvents | Metal-free, rapid reaction times, good yields | organic-chemistry.org |

| Iodine (I₂) with O₂ | Water, environmentally friendly | Catalytic iodine, uses O₂ as terminal oxidant | |

| tert-Butyl nitrite (B80452) | Dichloromethane (DCM) | Metal-free, room temperature, good yields |

Cycloaddition reactions, particularly [3+2] cycloadditions, offer another route to the 1,2,4-thiadiazole core. This strategy involves the reaction of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile). For instance, nitrile sulfides, generated in situ, can react with nitriles in a [3+2] cycloaddition to form unsymmetrically substituted 1,2,4-thiadiazoles. isres.org However, this method can sometimes be limited by the stability and accessibility of the nitrile sulfide (B99878) intermediate.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, represent a highly efficient and atom-economical approach to complex molecules. Several MCRs have been developed for the synthesis of 1,2,4-thiadiazole derivatives.

One such strategy involves the one-pot reaction of amidines, elemental sulfur, and a third component like an aldehyde or nitrile. For example, unsymmetrically 3,5-disubstituted 1,2,4-thiadiazoles can be synthesized from the reaction of amidines, aldehydes, and elemental sulfur. nih.gov Another approach uses a copper catalyst to facilitate the reaction between benzamidine (B55565) hydrochloride, phenylacetic acid (as a carbon source), and sulfur to produce asymmetrical 3,5-disubstituted 1,2,4-thiadiazoles.

Direct Synthetic Routes and Functionalization of 5-Bromo-3-chloro-1,2,4-thiadiazole

The synthesis of the specifically substituted this compound (CAS No. 37159-60-7) presents a unique challenge involving the controlled introduction of two different halogen atoms onto the heterocyclic core.

Halogenation and Halogen Exchange Precursor Strategies

Direct synthesis of this compound is not widely documented in readily available literature, suggesting that a multi-step precursor strategy is likely required. One plausible and powerful method for introducing a halogen onto a heterocyclic ring is the Sandmeyer reaction. wikipedia.org This reaction transforms an amino group into a diazonium salt, which is then displaced by a halide, typically using a copper(I) halide catalyst. wikipedia.orgorganic-chemistry.org

A logical synthetic pathway would therefore involve:

Synthesis of an amino-chloro-1,2,4-thiadiazole precursor , such as 3-amino-5-chloro-1,2,4-thiadiazole. The synthesis of related 3-chloro-5-substituted-1,2,4-thiadiazoles has been achieved via the oxidative cyclization of monoalkylated dipotassium (B57713) cyanodithioimidocarbonate with sulfuryl chloride. A similar strategy starting with cyanamide (B42294) could potentially yield the required amino-chloro precursor.

Diazotization and Sandmeyer Reaction : The amino group of the precursor would be converted to a diazonium salt using a reagent like sodium nitrite in a strong acid (e.g., HBr). Subsequent treatment with a copper(I) bromide (CuBr) catalyst would replace the diazonium group with a bromine atom to yield the final product. A detailed procedure for a similar Sandmeyer bromination of 5-amino-3-methyl-1,2,4-thiadiazole (B102305) has been reported, achieving high yields by reacting the amine with sodium nitrite in aqueous HBr. chemicalbook.com

Table 2: Plausible Sandmeyer Route to this compound

| Step | Reaction | Key Reagents | Analogous Reference |

|---|---|---|---|

| 1 | Formation of Amino-Chloro Precursor | Cyanamide, Sulfuryl Chloride | |

| 2 | Diazotization & Bromination | NaNO₂, HBr, CuBr | chemicalbook.com |

An alternative strategy is direct halogenation. For example, some 2-amino-substituted 1,3,4-thiadiazoles (a different isomer) can be brominated at the 5-position by heating with bromine in acetic acid. nih.gov This suggests that if the correct precursor were available, direct electrophilic bromination could be a viable step.

Targeted Synthesis of Functionalized this compound Derivatives (e.g., bromomethyl derivatives)

Halogenated 1,2,4-thiadiazoles are valuable intermediates because the halogen atoms can act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse functional groups. nih.gov The 5-position of the 1,2,4-thiadiazole ring is known to be the most reactive site for nucleophilic substitution. isres.org

In this compound, the relative reactivity of the two halogen atoms is critical. In a related system, the Stille coupling of 3-bromo-5-chloro-1,2,4-thiadiazole (B1271854) was found to be regioselective, with substitution occurring at the 5-position (displacing the chlorine). This indicates that the C-5 position is more activated towards certain types of substitution. The bromine and chlorine atoms can be substituted by various nucleophiles, such as amines or thiols, to create new derivatives.

While the direct synthesis of a bromomethyl derivative has not been specifically described, the established reactivity suggests it could be achieved via a multi-step sequence. For instance, a Grignard reagent or an organolithium compound could potentially be formed at the more reactive halogen position, followed by quenching with a suitable electrophile. Alternatively, a C-C coupling reaction (e.g., Suzuki or Stille coupling) could be used to introduce a vinyl or allyl group, which could then be further functionalized to a bromomethyl group through standard alkene addition reactions.

Enzymatic and Catalytic Approaches in 1,2,4-Thiadiazole Synthesis

Modern synthetic chemistry increasingly focuses on green and sustainable methods, and the synthesis of 1,2,4-thiadiazoles is no exception. Enzymatic and catalytic approaches offer mild reaction conditions, high selectivity, and reduced environmental impact compared to classical stoichiometric methods.

A groundbreaking development in this area is the use of vanadium-dependent haloperoxidases (VHPOs) for the intermolecular oxidative dimerization of thioamides. organic-chemistry.org These enzymes, found in marine algae and fungi, utilize a catalytic amount of a halide salt (e.g., KBr) and hydrogen peroxide as the terminal oxidant. organic-chemistry.org The VHPO catalyzes the oxidation of the halide to generate a reactive electrophilic halogenating species in situ. This species then mediates the oxidative cyclization of the thioamides into 1,2,4-thiadiazoles. wikipedia.orgorganic-chemistry.org The process is highly efficient, proceeds in moderate to high yields with excellent chemoselectivity, and has been applied to the chemoenzymatic synthesis of the anticancer agent penicilliumthiamine B. organic-chemistry.org The mechanism involves two distinct enzyme-mediated S-bromination events that are crucial for the heterocycle formation. organic-chemistry.org

Beyond biocatalysis, various metal catalysts have been employed to improve the efficiency of 1,2,4-thiadiazole synthesis.

Copper Catalysis : Copper(II) catalysts have been used to mediate the one-pot oxidative heterocyclization of N¹-acetyl-N³-thioacylguanidine to form the 3-amino-5-acyl-1,2,4-thiadiazole core of certain natural products. This method provides a straightforward alternative to lower-yielding cycloaddition reactions.

Other Catalysts : A variety of other catalytic systems have been reported, including iodine-catalyzed oxidative dimerization of thioamides in water and the use of montmorillonite (B579905) K-10 clay as a non-toxic, heterogeneous catalyst for oxidative N-S bond formation.

These catalytic and enzymatic methods represent the forefront of 1,2,4-thiadiazole synthesis, offering powerful and sustainable routes to this important heterocyclic system.

Biocatalytic Oxidative Dimerization of Thioamides

An emerging and sustainable approach for the synthesis of 1,2,4-thiadiazoles involves the biocatalytic oxidative dimerization of thioamides. nih.govacs.org This method utilizes enzymes, offering high selectivity and efficiency under environmentally benign conditions. acs.orgresearchgate.net A notable advancement in this area is the use of vanadium-dependent haloperoxidase (VHPO) enzymes, which facilitate the reaction using a catalytic amount of halide salt and hydrogen peroxide as the terminal oxidant. nih.govacs.org

This enzymatic strategy relies on a halide recycling mechanism. The VHPO enzyme repeatedly oxidizes halide ions (like bromide) to generate a hypohalous acid (HOX), which acts as an electrophilic halogenating agent. acs.org The proposed mechanism begins with the S-bromination of a thioamide molecule by the enzyme-generated hypobromous acid, forming an S-bromothioamide intermediate. This activated intermediate then reacts with a second thioamide molecule. A subsequent enzyme-catalyzed bromination of the resulting intermediate initiates ring closure and tautomerization to yield the final 3,5-disubstituted-1,2,4-thiadiazole product. nih.gov

The reaction demonstrates excellent chemoselectivity and is applicable to a diverse range of thioamides, producing the corresponding 1,2,4-thiadiazoles in moderate to high yields. nih.govacs.org For instance, the system effectively handles various para-substituted aromatic thiobenzamides. While alkyl-substituted substrates show high yields, a decrease in performance is observed with halogen-substituted thioamides, apart from fluorine. nih.govacs.org The process has also been successfully applied to the preparative-scale chemoenzymatic synthesis of the anticancer agent penicilliumthiamine B, highlighting its synthetic utility. nih.govacs.org This biocatalytic method presents a significant advantage over traditional chemical oxidation methods, which often require harsh, hazardous, and substrate-scope-limiting reagents. acs.org

Table 1: Yields of 1,2,4-Thiadiazoles via VHPO-Catalyzed Oxidative Dimerization of Various Thioamides

| Substrate (Thioamide) | Product (3,5-Disubstituted-1,2,4-thiadiazole) | Yield (%) | Reference |

|---|---|---|---|

| para-methyl-thiobenzamide | 3,5-Bis(4-methylphenyl)-1,2,4-thiadiazole | 81 | nih.govacs.org |

| para-tert-butyl-thiobenzamide | 3,5-Bis(4-tert-butylphenyl)-1,2,4-thiadiazole | 91 | nih.govacs.org |

| para-chloro-thiobenzamide | 3,5-Bis(4-chlorophenyl)-1,2,4-thiadiazole | 71 | nih.govacs.org |

| para-bromo-thiobenzamide | 3,5-Bis(4-bromophenyl)-1,2,4-thiadiazole | 52 | nih.govacs.org |

| para-fluoro-thiobenzamide | 3,5-Bis(4-fluorophenyl)-1,2,4-thiadiazole | 85 | nih.govacs.org |

| Thiophene-2-carbothioamide | 3,5-Di(thiophen-2-yl)-1,2,4-thiadiazole | 84 | acs.org |

| Morpholine-4-carbothioamide | 3,5-Dimorpholino-1,2,4-thiadiazole | 86 | acs.org |

| para-methoxybenzyl-substituted thioamide | 3,5-Bis(4-methoxybenzyl)-1,2,4-thiadiazole | 87 | acs.org |

Palladium-Catalyzed Cross-Coupling Methods for Substituted Thiadiazoles (e.g., Suzuki-Miyaura, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds and are extensively used for the synthesis of substituted 1,2,4-thiadiazoles. mdpi.comresearchgate.net These methods allow for the selective functionalization of halogenated thiadiazole cores, providing access to a wide array of analogs with diverse substituents. nih.govresearchgate.net

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, has been successfully applied to halogenated 1,2,4-thiadiazoles. nih.govresearchgate.net A key starting material for these syntheses is 3,5-dichloro-1,2,4-thiadiazole (B1299824). nih.govresearchgate.net By carefully controlling the reaction conditions, such as temperature, selective mono- or di-substitution can be achieved. For example, reacting 3,5-dichloro-1,2,4-thiadiazole with an arylboronic acid at room temperature typically results in the mono-substituted 5-aryl-3-chloro-1,2,4-thiadiazole. nih.govresearchgate.net Increasing the temperature to reflux conditions leads to the disubstituted 3,5-diaryl-1,2,4-thiadiazole. nih.govresearchgate.net

This methodology also enables sequential coupling reactions to produce 3,5-diaryl-1,2,4-thiadiazoles with non-identical aryl groups. nih.govresearchgate.net This stepwise approach offers significant versatility for creating complex and unsymmetrical thiadiazole derivatives, which is highly desirable for medicinal chemistry applications. nih.gov The choice of catalyst, such as tetrakis(triphenylphosphine)palladium(0) or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), and base is crucial for optimizing the reaction yields and selectivity. mdpi.comnih.gov Studies have also shown that in di-halogenated thiadiazoles, such as 3-bromo-5-chloro-1,2,4-thiadiazole, the Suzuki-Miyaura coupling can exhibit regioselectivity, preferentially reacting at the chloro-substituent over the bromo-substituent, which is contrary to typical halogen reactivity patterns. nih.gov

Table 2: Conditions for Suzuki-Miyaura Coupling of 3,5-Dichloro-1,2,4-thiadiazole

| Reactant 1 | Reactant 2 (Boronic Acid) | Product | Catalyst/Base | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3,5-Dichloro-1,2,4-thiadiazole | p-methoxyphenylboronic acid (1.1 eq) | 5-(4-methoxyphenyl)-3-chloro-1,2,4-thiadiazole | Pd(PPh₃)₄ / K₂CO₃ | Toluene (B28343)/H₂O/MeOH, Room Temp | 75 | researchgate.net |

| 3,5-Dichloro-1,2,4-thiadiazole | p-methoxyphenylboronic acid (2.2 eq) | 3,5-Bis(4-methoxyphenyl)-1,2,4-thiadiazole | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O/MeOH, Reflux | 95 | researchgate.net |

| 5-(4-cyanophenyl)-3-chloro-1,2,4-thiadiazole | m-cyanophenylboronic acid (1.1 eq) | 3-(3-cyanophenyl)-5-(4-cyanophenyl)-1,2,4-thiadiazole | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O/MeOH, Reflux | Good | researchgate.net |

Stille Coupling

The Stille reaction provides another robust palladium-catalyzed method for functionalizing thiadiazoles. researchgate.netwikipedia.org This reaction involves the coupling of an organotin compound (organostannane) with an organic halide. wikipedia.org The general mechanism proceeds through a catalytic cycle involving oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

While specific examples for this compound are not detailed in the provided context, the Stille reaction is widely applicable to various organic electrophiles, including sp²-hybridized halides like those on aryl and vinyl groups, making it a suitable method for the derivatization of halogenated heterocycles. wikipedia.org The reaction conditions can be tuned by using different palladium sources (Pd(II) or Pd(0)) and ligand additives, such as sterically hindered, electron-rich phosphines, which can accelerate the coupling. harvard.edu The addition of copper(I) iodide (CuI) has also been shown to significantly increase the reaction rate in some cases. harvard.edu The Stille reaction has proven reliable for large-scale synthesis where other methods may fail. harvard.edu

Scalability and Efficiency in Preparative Methods for Halogenated Thiadiazoles

The development of scalable and efficient synthetic routes is crucial for the practical application of halogenated thiadiazoles in various fields. Several methods have been reported that address these requirements, focusing on factors like the use of readily available starting materials, high yields, and operational simplicity. rhhz.netorganic-chemistry.org

One green and efficient approach for synthesizing 3,5-diaryl-1,2,4-thiadiazoles is the iodine-catalyzed oxidative dimerization of thioamides in water, using molecular oxygen as the terminal oxidant. rhhz.net This method avoids toxic oxidants and hazardous organic solvents. A key aspect of its scalability was demonstrated with a gram-scale synthesis of 3,5-diphenyl-1,2,4-thiadiazole, which afforded the product in a 93% yield, showcasing the protocol's potential for larger-scale production. rhhz.net

Similarly, I₂-mediated oxidative bond formation reactions in water have been developed for synthesizing 5-amino-1,2,4-thiadiazoles from isothiocyanates. These protocols are noted for being scalable and exhibiting excellent substrate tolerance. organic-chemistry.org Furthermore, biocatalytic methods, such as the VHPO-catalyzed dimerization of thioamides, have been successfully applied to preparative-scale synthesis, yielding significant quantities of product without issues like overhalogenation. nih.gov

For preparing specifically substituted halogenated thiadiazoles, palladium-catalyzed cross-coupling reactions on dihalogenated precursors are effective. researchgate.net For instance, 3-bromo-4-chloro- and 3-chloro-4-iodo-1,2,5-thiadiazoles can be prepared from 3-amino-4-chloro-1,2,5-thiadiazole and then selectively functionalized. researchgate.net Using these more reactive dihalogenated thiadiazoles helps to avoid side reactions and decomposition that can occur with less reactive starting materials like 3,4-dichloro-1,2,5-thiadiazole (B139948), thus improving the efficiency and reliability of the synthesis on a preparative scale. researchgate.net

Chemical Reactivity and Transformation Mechanisms of 5 Bromo 3 Chloro 1,2,4 Thiadiazole

General Reactivity Profile of the 1,2,4-Thiadiazole (B1232254) Ring System

The 1,2,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This structure is foundational to a variety of biologically active compounds. isres.org The arrangement and electronegativity of the heteroatoms create an electron-deficient ring system, which dictates its chemical behavior. chemicalbook.com

Due to the inductive effects of the sulfur and nitrogen atoms, the carbon atoms within the 1,2,4-thiadiazole ring are electron-poor. chemicalbook.com This electronic characteristic renders the ring generally unreactive towards electrophilic substitution. isres.org Conversely, this electron deficiency makes the ring susceptible to nucleophilic attack, especially at the carbon positions. isres.orgchemicalbook.com Nucleophilic substitution is a primary mode of reactivity, particularly when the ring is substituted with good leaving groups, such as halogens. chemicalbook.com The 5-position of the 1,2,4-thiadiazole ring is noted as being the most reactive site for nucleophilic substitution reactions. isres.org

The aromatic nature of the 1,2,4-thiadiazole ring imparts considerable stability. isres.org Derivatives with substituents at the 3- and 5-positions are generally stable to acids, oxidizing agents, and reducing agents. isres.org However, the ring can be susceptible to cleavage under strongly basic conditions. chemicalbook.com The presence of substituents can influence this stability; for instance, a substitution in the phenyl ring of a 1,2,4-thiadiazole molecule can significantly affect its solubility and the thermodynamics of its hydration processes. nih.gov

Reactivity of Halogen Substituents in 5-Bromo-3-chloro-1,2,4-thiadiazole

The presence of two distinct halogen atoms on the 1,2,4-thiadiazole core in this compound is pivotal to its synthetic utility, allowing for controlled and selective modifications.

In dihalogenated 1,2,4-thiadiazoles, the halogen at the 5-position is generally more reactive towards nucleophilic displacement than the one at the 3-position. While direct studies on this compound are specific, related research on 3,5-dichloro-1,2,4-thiadiazole (B1299824) shows that reactions with nucleophiles can be controlled by temperature to achieve selective substitution. nih.gov For instance, room temperature reactions favor substitution at the 5-position, while higher temperatures can lead to disubstitution. nih.govresearchgate.net This suggests a higher reactivity for the C-5 position. Thiol-based nucleophiles, in particular, have shown outstanding reactivity with 3-chloro-5-sulfonyl-1,2,4-thiadiazoles in aqueous solutions. nih.gov

The differential reactivity of the two halogen atoms provides a strategic advantage for synthesizing diverse derivatives. One halogen can be selectively replaced through a nucleophilic substitution or a cross-coupling reaction, leaving the other intact for subsequent transformations. nih.govresearchgate.net This stepwise approach allows for the introduction of different functional groups at specific positions on the thiadiazole ring. For example, in 3,5-dichloro-1,2,4-thiadiazole, a sequential Suzuki-Miyaura coupling reaction can be employed to create 3,5-diaryl-1,2,4-thiadiazoles with non-identical aryl groups. nih.govresearchgate.net This level of control is crucial for building complex molecules with precise structural requirements.

Advanced Cross-Coupling and Functionalization Reactions

The halogen substituents on this compound serve as versatile handles for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds and the introduction of complex molecular fragments.

Prominent among these are the Suzuki-Miyaura, Sonogashira, and Stille reactions. wikipedia.orguzh.chresearchgate.netnih.gov The Suzuki-Miyaura coupling, which pairs organoboron compounds with organic halides, has been effectively used with halogenated thiadiazoles. nih.govresearchgate.netlibretexts.org Studies on 3,5-dichloro-1,2,4-thiadiazole demonstrate that selective mono-arylation at the 5-position can be achieved at room temperature, while diarylation occurs at elevated temperatures. nih.govresearchgate.net

The Sonogashira reaction, coupling terminal alkynes with aryl or vinyl halides, is another powerful tool for functionalizing this scaffold. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is typically performed under mild, basic conditions using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The reactivity of the halide in Sonogashira couplings generally follows the order I > Br > Cl, which allows for selective reactions based on the halogen present. wikipedia.org This selectivity enables the stepwise introduction of different alkynyl groups onto the thiadiazole ring.

The following interactive table summarizes research findings on relevant cross-coupling reactions for halogenated thiadiazoles.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds and has been effectively applied to halogenated 1,2,4-thiadiazoles. Research has shown that the regioselectivity of this reaction on dihalogenated 1,2,4-thiadiazoles can be controlled by the reaction conditions.

In studies involving 3,5-dichloro-1,2,4-thiadiazole, it was found that Suzuki-Miyaura coupling with arylboronic acids at room temperature selectively yields 5-aryl-3-chloro-1,2,4-thiadiazoles. nih.govresearchgate.net However, when the reaction is conducted at the reflux temperature of toluene (B28343), the disubstituted products, 3,5-diaryl-1,2,4-thiadiazoles, are formed. nih.govresearchgate.net This temperature-dependent selectivity allows for a sequential coupling approach to synthesize 3,5-diaryl-1,2,4-thiadiazoles with two different aryl groups. nih.govresearchgate.net

Interestingly, an investigation into the Suzuki-Miyaura coupling of 3-bromo-5-chloro-1,2,4-thiadiazole (B1271854) with arylboronic acids revealed that the reaction preferentially occurs at the 5-chloro position rather than the 3-bromo position. nih.gov This is contrary to the expected reactivity of halogens, where the C-Br bond is generally more reactive than the C-Cl bond in such cross-coupling reactions. nih.gov The use of a specific palladium catalyst, bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II), in dioxane at 80 °C was found to be effective for this transformation. nih.gov

The scope of the Suzuki-Miyaura reaction has been expanded to include various substituted arylboronic acids, demonstrating its versatility in creating a library of 3,5-disubstituted 1,2,4-thiadiazoles. rsc.org For instance, the synthesis of novel 3,5-disubstituted imidazo[1,2-d] nih.govresearchgate.netacs.orgthiadiazoles has been achieved through a sequence involving a regioselective iodination at the C-5 position followed by a Suzuki-Miyaura coupling. nih.gov

Table 1: Suzuki-Miyaura Coupling of Dihalogenated 1,2,4-Thiadiazoles

| Starting Material | Coupling Partner | Catalyst System | Solvent/Temp | Product(s) | Yield | Reference |

| 3,5-dichloro-1,2,4-thiadiazole | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O/MeOH, rt | 5-aryl-3-chloro-1,2,4-thiadiazole | Moderate to Good | nih.govresearchgate.net |

| 3,5-dichloro-1,2,4-thiadiazole | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O/MeOH, reflux | 3,5-diaryl-1,2,4-thiadiazole | Moderate to Good | nih.govresearchgate.net |

| 3-bromo-5-chloro-1,2,4-thiadiazole | Arylboronic acid | Pd(dppf)Cl₂ | Dioxane, 80 °C | 5-aryl-3-bromo-1,2,4-thiadiazole | Not specified | nih.gov |

| 5-iodo-imidazo[1,2-d] nih.govresearchgate.netacs.orgthiadiazole | Arylboronic acid | Pd(OAc)₂, Xantphos | 1,4-Dioxane, 130 °C (MW) | 5-aryl-imidazo[1,2-d] nih.govresearchgate.netacs.orgthiadiazole | Good | nih.gov |

Note: "rt" denotes room temperature, and "MW" denotes microwave irradiation.

Stille Coupling and Other Transition Metal-Catalyzed Processes

Besides the Suzuki-Miyaura reaction, Stille coupling has also been employed for the functionalization of halogenated thiadiazoles. In the case of 3-chloro-5-halo(pseudohalo)-4H-1,2,6-thiadiazin-4-ones, the triflate derivative reacts chemoselectively with tributyltin arenes to yield 5-aryl-3-chloro-4H-1,2,6-thiadiazin-4-ones in high yields. nih.gov This selectivity allows for the synthesis of unsymmetrical biaryl thiadiazines. nih.gov

Palladium-catalyzed cross-coupling reactions, in general, have proven to be a versatile tool for modifying halogenated thiadiazoles. researchgate.netacs.org These reactions, including Stille and Sonogashira couplings, have been successfully applied to electron-deficient heterocyclic systems like 3,5-dichloro-4H-1,2,6-thiadiazin-4-one. acs.org However, direct desymmetrization of substrates such as 3,4-dichloro-1,2,5-thiadiazole (B139948) can sometimes lead to side reactions involving the decomposition of the heterocyclic ring. researchgate.net To circumvent this, more reactive and selective starting materials like 3-bromo-4-chloro-1,2,5-thiadiazole (B8639101) are used. researchgate.net

The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yields in these transformations. For instance, in the Stille coupling of 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govresearchgate.netacs.orgthiadiazole) with various stannyl (B1234572) derivatives, PdCl₂(PPh₃)₂ in refluxing toluene was found to be the optimal catalyst system for producing monoaryl derivatives. nih.gov

Table 2: Stille Coupling and Other Palladium-Catalyzed Reactions of Halogenated Thiadiazoles

| Starting Material | Coupling Partner | Catalyst System | Solvent/Temp | Product(s) | Yield | Reference |

| 3-chloro-5-triflyloxy-4H-1,2,6-thiadiazin-4-one | Tributyltin arene | Not specified | Not specified | 5-aryl-3-chloro-4H-1,2,6-thiadiazin-4-one | High | nih.gov |

| 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govresearchgate.netacs.orgthiadiazole) | Thienyltributyl stannane | PdCl₂(PPh₃)₂ | Toluene, reflux | 4-(thien-2-yl)benzo[1,2-d:4,5-d′]bis( nih.govresearchgate.netacs.orgthiadiazole) | 75% | nih.gov |

| 3,4-dichloro-1,2,5-thiadiazole | Organotin reagents | Palladium catalyst | Not specified | 3-alkyl/alkenyl/alkynyl/aryl-4-chloro-1,2,5-thiadiazoles | Not specified | researchgate.net |

Advanced Spectroscopic and Structural Characterization of 5 Bromo 3 Chloro 1,2,4 Thiadiazole

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for the characterization of 5-Bromo-3-chloro-1,2,4-thiadiazole, providing definitive information on its molecular weight and structural features through fragmentation analysis. The nominal molecular weight of the compound is approximately 199.46 g/mol . nih.govscbt.com High-resolution mass spectrometry provides a more precise monoisotopic mass of 197.86541 Da. nih.gov

Upon ionization in a mass spectrometer, the molecule can form various adducts. The analysis of the mass-to-charge ratio (m/z) of these ions helps confirm the molecular mass.

Table 1: Predicted m/z Values for Adducts of this compound

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 198.87326 |

| [M+Na]⁺ | 220.85520 |

| [M+K]⁺ | 236.82914 |

| [M-H]⁻ | 196.85762 |

Data predicted based on the compound's monoisotopic mass.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides insight into the compound's structure. While specific fragmentation data for this compound is not detailed in the available literature, general fragmentation pathways for thiadiazole rings involve the cleavage of the heterocyclic ring. researchgate.netnih.gov Common fragmentation processes for related halogenated thiadiazoles include the loss of the halogen atoms (chlorine or bromine) and the cleavage of the nitrogen-sulfur bonds, leading to characteristic fragment ions. nih.gov For instance, the dissociation of similar thiadiazole molecular cations often results in the formation of nitrile N-sulfide ions and other smaller fragments. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique used for the analysis of this compound, particularly in complex mixtures. The method combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov

In a typical LC-MS analysis, a reversed-phase column (such as a C8 or C18) is used to separate the compound from other components based on its hydrophobicity. nih.gov A mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and water, often with a small amount of acid (like acetic or formic acid) to improve ionization, is employed. nih.govumb.edu After separation by LC, the analyte is introduced into the mass spectrometer's ion source. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common ionization techniques used for thiadiazole derivatives. nih.govnih.gov The mass spectrometer then detects the molecular ion of this compound, allowing for its quantification and confirmation. nih.gov This technique is highly sensitive, with limits of quantitation often in the nanogram per milliliter (ng/mL) range. nih.govumb.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to within 5 parts per million). This precision allows for the determination of the elemental composition of the molecule from its exact mass.

For this compound, the calculated monoisotopic mass is 197.86541 Da for the molecular formula C₂BrClN₂S. nih.gov An HRMS measurement yielding a mass very close to this value would provide strong evidence for this specific elemental composition, effectively ruling out other potential formulas that might have the same nominal mass. HRMS is also applied to fragment ions to help elucidate the fragmentation pathways and confirm the structure of the breakdown products. nih.gov

X-ray Crystallography for Definitive Molecular Structure Determination

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample. This method serves to verify the empirical formula of a synthesized compound, such as this compound, and to assess its purity. ijpcbs.comresearchgate.net

The analysis involves the combustion of a small, precisely weighed sample under conditions that convert the constituent elements into simple gases (CO₂, H₂O, N₂, SO₂). These gases are then separated and quantified. The results are compared against the theoretical percentages calculated from the molecular formula. For this compound (C₂BrClN₂S), a close agreement between the experimental and theoretical values (typically within ±0.4%) confirms the elemental composition and high purity of the sample.

Table 2: Theoretical Elemental Composition of this compound

| Element | Molecular Formula | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon (C) | C₂BrClN₂S | 12.01 | 2 | 24.02 | 12.04% |

| Bromine (Br) | C₂BrClN₂S | 79.90 | 1 | 79.90 | 40.06% |

| Chlorine (Cl) | C₂BrClN₂S | 35.45 | 1 | 35.45 | 17.77% |

| Nitrogen (N) | C₂BrClN₂S | 14.01 | 2 | 28.02 | 14.05% |

| Sulfur (S) | C₂BrClN₂S | 32.07 | 1 | 32.07 | 16.08% |

| Total | | | | 199.46 | 100.00% |

Computational and Theoretical Investigations of 5 Bromo 3 Chloro 1,2,4 Thiadiazole

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are essential for understanding the electronic makeup of 5-Bromo-3-chloro-1,2,4-thiadiazole. These calculations typically involve DFT methods, with functionals like B3LYP and basis sets such as 6-311G++, to determine the molecule's electronic properties. nih.govresearchgate.net

Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining chemical reactivity. For this molecule, the HOMO is expected to be distributed over the thiadiazole ring and the sulfur atom, while the LUMO is likely centered on the ring and the carbon atoms bonded to the electronegative halogens. The presence of both bromine and chlorine, strong electron-withdrawing groups, significantly lowers the energy of both HOMO and LUMO, influencing the molecule's electrophilic character. researchgate.netmdpi.com

Electron Distribution and Aromaticity: The thiadiazole ring is an aromatic system. rsc.org The nitrogen and sulfur heteroatoms, along with the halogen substituents, create a unique electron density distribution. This distribution can be visualized through electrostatic potential maps, which would highlight the electron-deficient regions around the carbon atoms attached to the halogens and the electron-rich areas near the nitrogen and sulfur atoms.

Table 1: Predicted Electronic Properties of Halogenated 1,2,4-Thiadiazoles This table presents typical values for related compounds, as direct data for this compound is not available.

| Property | Predicted Value Range | Computational Method |

|---|---|---|

| HOMO Energy | -7.0 to -8.5 eV | DFT/B3LYP |

| LUMO Energy | -1.5 to -2.5 eV | DFT/B3LYP |

Theoretical Predictions of Molecular Conformation and Tautomerism

Theoretical calculations are used to predict the most stable three-dimensional shape of a molecule.

Molecular Conformation: this compound is predicted to have a planar structure, which is characteristic of aromatic heterocyclic rings. mdpi.comoszk.hu DFT calculations can provide precise predictions of bond lengths and angles. For instance, calculations on related thiadiazoles have determined C-S and C=N bond lengths with high accuracy. conicet.gov.ar The planarity of the ring is a key feature influencing its interaction with other molecules.

Tautomerism: Tautomers are isomers of a compound which readily interconvert. For this compound, significant tautomeric forms are not expected due to the substitution pattern. However, computational methods could be employed to calculate the energies of any potential, less stable tautomers to confirm the predominance of the specified structure. Such analyses are crucial in understanding the fundamental reactivity and stability of heterocyclic systems. acs.org

Table 2: Predicted Geometrical Parameters for a 1,2,4-Thiadiazole (B1232254) Ring Based on data from structurally similar, computationally studied thiadiazole derivatives. conicet.gov.arsemanticscholar.org

| Parameter | Predicted Value (Å or °) |

|---|---|

| C-S Bond Length | 1.70 - 1.75 Å |

| C=N Bond Length | 1.30 - 1.35 Å |

| N-N Bond Length | 1.35 - 1.40 Å |

| C-Cl Bond Length | 1.72 - 1.76 Å |

| C-Br Bond Length | 1.88 - 1.92 Å |

Density Functional Theory (DFT) Studies on Reactivity and Reaction Pathways

DFT is a powerful tool for predicting the chemical reactivity of molecules. mdpi.com For this compound, DFT studies can elucidate its behavior in chemical reactions.

Reactivity Indices: Global reactivity descriptors such as electronegativity, hardness, and softness, as well as local reactivity indicators like Fukui functions, can be calculated to predict reaction sites. conicet.gov.ar The carbon atom bonded to the chlorine atom is expected to be a primary electrophilic site, highly susceptible to nucleophilic attack. This is a known characteristic of 3-chloro-5-substituted-1,2,4-thiadiazoles.

Reaction Pathways: DFT calculations can model the entire pathway of a chemical reaction, including the identification of transition states and the calculation of activation energies. For example, the nucleophilic substitution of the chlorine atom by a thiol can be modeled to understand the reaction mechanism and kinetics. This approach has been used to study cycloaddition reactions that form thiadiazole rings, confirming regioselectivity and thermodynamic favorability. mdpi.com

Modeling of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict various spectroscopic data, which is invaluable for compound characterization.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of this compound. These theoretical spectra can be compared with experimental data to confirm the molecular structure. Key predicted vibrations would include the C-Cl and C-Br stretching modes, as well as the characteristic stretching and bending modes of the thiadiazole ring. Studies on similar molecules have shown good agreement between B3LYP-calculated and experimental IR spectra. oszk.hudnu.dp.ua

NMR Spectroscopy: Theoretical calculations can predict the 13C and 15N NMR chemical shifts. These predictions help in the assignment of experimental NMR signals. For related 1,2,5-thiadiazole (B1195012) 1,1-dioxides, 13C NMR signals for the ring carbons appear in the 150–170 ppm range. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions and predict the UV-Vis absorption spectrum. semanticscholar.org The calculations would identify the primary electronic transitions, likely π → π* transitions within the aromatic ring, helping to interpret the experimental spectrum.

Advanced Computational Approaches for Understanding Halogen Effects

The presence of two different halogen atoms, bromine and chlorine, on the thiadiazole ring introduces specific electronic and steric effects that can be probed with advanced computational methods.

Halogen Bonding: Besides their strong electron-withdrawing inductive effects, halogens can participate in non-covalent interactions known as halogen bonds. Computational models can investigate the potential for the bromine or chlorine atom on the thiadiazole ring to act as a halogen bond donor, interacting with electron-rich atoms on other molecules.

Influence on Reactivity: Computational studies can systematically compare the reactivity of this compound with its non-halogenated or mono-halogenated analogs. By calculating and comparing the activation barriers for a model reaction (e.g., nucleophilic substitution), the precise influence of each halogen on the molecule's reactivity can be quantified. Studies on bromo-substituted benzothiadiazoles have shown that the incorporation of bromine atoms enhances the electron-deficient nature and thus the reactivity of the molecule. mdpi.com This highlights the significant role that computational analysis plays in understanding the nuanced effects of halogenation.

Interdisciplinary Applications and Research Prospects of 5 Bromo 3 Chloro 1,2,4 Thiadiazole

Role as a Key Building Block in Complex Organic Synthesis

5-Bromo-3-chloro-1,2,4-thiadiazole is a versatile heterocyclic compound that serves as a valuable building block in the synthesis of more complex molecules. Its unique structure, featuring both bromine and chlorine atoms on the thiadiazole ring, provides distinct chemical reactivity. The presence of these two different halogen atoms allows for selective functionalization, making it a useful precursor in the creation of a variety of organic compounds.

The reactivity of this compound is characterized by the ability of both the bromine and chlorine atoms to be substituted by other chemical groups. This allows for the introduction of diverse functionalities onto the thiadiazole core. For instance, in Stille cross-coupling reactions, the coupling is regioselective for the C-5 position, resulting in the formation of a bromo derivative. rsc.org This selectivity is crucial for controlling the outcome of the synthesis and building complex molecular architectures.

The thiadiazole ring itself is an electron-deficient system due to the presence of electronegative sulfur and nitrogen atoms, which influences its reactivity in both nucleophilic and electrophilic substitution reactions. This inherent reactivity, combined with the differential reactivity of the bromo and chloro substituents, makes this compound a key intermediate in the synthesis of fused heterocyclic systems, which are important scaffolds in various fields of chemistry.

Applications in Agrochemical Research and Development (e.g., as herbicides, bactericides, fungicides, pesticides)

Thiadiazole derivatives have long been recognized for their broad spectrum of biological activities, including applications in agriculture. nih.gov A large number of 1,3,4-thiadiazoles, a related isomer, have been patented as herbicides and bactericides. nih.gov The unique chemical properties of this compound and its derivatives suggest their potential in agrochemical research.

Research has shown that thiadiazole compounds can exhibit significant antimicrobial properties. For example, certain thiadiazole derivatives have demonstrated bactericidal activity against a range of Gram-positive and Gram-negative bacteria. The proposed mechanism for this activity involves interference with bacterial cell wall synthesis and function. Additionally, some thiadiazole derivatives have shown antifungal activity. For instance, bromo-substituted thiadiazole compounds have displayed notable antifungal activity against Aspergillus niger. nih.gov The mesoionic nature of thiadiazoles allows them to cross cellular membranes, which can enhance their interaction with biological targets within the pests. nih.gov The development of new compounds to combat the growing problem of drug resistance in agriculture is a critical area of research, and thiadiazoles represent a promising class of compounds for this purpose. nih.gov

Interactive Table: Agrochemical Potential of Thiadiazole Derivatives

| Activity | Target Organism Example | Reference |

| Bactericidal | Gram-positive and Gram-negative bacteria | |

| Fungicidal | Aspergillus niger | nih.gov |

| Herbicidal | Patented applications | nih.gov |

Exploration in Materials Science for Novel Properties (e.g., electrical, optical, coatings, corrosion inhibitors)

The unique electronic and structural properties of thiadiazole-based compounds have led to their exploration in materials science. The 1,2,5-thiadiazole (B1195012) ring system, an isomer of the core structure of the subject compound, is known to be electron-deficient, a property that is valuable in the design of materials with specific electronic characteristics. The incorporation of halogen atoms, such as in this compound, can further modify these properties.

Derivatives of thiadiazoles have been investigated for their potential in creating novel materials with interesting optical and electrical properties. For instance, the incorporation of bromine atoms into benzo-bis-thiadiazole systems has been shown to improve their electron-deficient character without significantly affecting their aromaticity. nih.gov This can enhance the reactivity of these compounds for further functionalization and influence their electronic behavior. The UV-Vis spectra of some bromo-substituted benzo-bis-thiadiazoles show a red-shift in their longest wavelength band, indicating a modification of their electronic structure and potential for applications in optical materials. nih.gov

Furthermore, thiadiazole derivatives have been utilized in the production of dyes and pigments due to their ability to form stable chemical structures. This stability makes them suitable for developing colorants for textiles and coatings. There is also interest in the use of thiadiazole derivatives as corrosion inhibitors.

Ligand Design in Coordination Chemistry and Catalysis

The nitrogen and sulfur atoms within the 1,2,4-thiadiazole (B1232254) ring of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This characteristic allows for the use of thiadiazole derivatives as ligands in coordination chemistry. The ability to functionalize the thiadiazole ring at the bromine and chlorine positions provides a means to tune the steric and electronic properties of the resulting ligands, which can in turn influence the properties and reactivity of the metal complexes formed.

While direct research on the catalytic applications of this compound is not extensively detailed in the provided search results, the broader class of thiadiazole-containing compounds has been explored in catalysis. For example, thiadiazolo[3,2-α]pyrimidin-7-ones, which can be synthesized from thiadiazole precursors, have applications in catalysis. The ability to create well-defined metal complexes with thiadiazole-based ligands opens up possibilities for their use in various catalytic transformations. The strategic modification of the ligand structure, for which this compound is a valuable starting material, is a key aspect of developing new and efficient catalysts.

Investigations in Chemical Biology and Medicinal Chemistry (focus on scaffold potential)

The 1,2,4-thiadiazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. researchgate.net Thiadiazoles are recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and anticonvulsant properties. nih.gov The unique structural and electronic features of this compound make it an attractive starting point for the design and synthesis of novel therapeutic agents.

The thiadiazole moiety can act as a bioisostere for other chemical groups, such as pyrimidines and oxadiazoles, allowing it to mimic the interactions of these groups with biological targets. nih.govnih.gov Its mesoionic character facilitates the crossing of cellular membranes, which is a crucial property for drug candidates. nih.govnih.gov The sulfur atom in the thiadiazole ring can also improve the liposolubility of a molecule, potentially enhancing its pharmacokinetic profile. nih.gov

Scaffold Design for Biological Target Interaction Studies (e.g., cytochrome P450 interactions)

The 1,2,4-thiadiazole scaffold is a valuable tool for designing molecules that can interact with specific biological targets. The ability to modify the scaffold at different positions allows for the fine-tuning of its properties to achieve desired interactions. An example of this is in the study of mTOR inhibitors, where the orientation of an amino group on a 1,2,4-thiadiazole ring was found to be crucial for its affinity to the mTOR kinase. rsc.org A different orientation prevented a key hydrogen bond interaction, leading to reduced affinity. rsc.org

The interaction of thiadiazole derivatives with cytochrome P450 (CYP) enzymes is another area of interest. For example, the stability of certain mTOR inhibitors with a morpholine (B109124) substituent was found to be higher with the CYP1A1 isoenzyme. rsc.org High stability towards degradation by CYP enzymes is a desirable characteristic in drug development as it can lead to a more predictable therapeutic dose. rsc.org The ability to use computational modeling to study the putative interactions of thiadiazole-based compounds with the ATP-binding sites of kinases like mTOR and PI3Kα further highlights the utility of this scaffold in rational drug design. rsc.org

Structure-Activity Relationship (SAR) Studies based on Chemical Modifications

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The this compound scaffold is well-suited for SAR studies due to the distinct reactivity of its halogen substituents, which allows for systematic chemical modifications.

SAR studies on thiadiazole derivatives have yielded valuable information for the development of new therapeutic agents. For instance, in a series of antimicrobial compounds, it was found that bromo-substituted compounds exhibited the best antifungal activity against A. niger, while chloro-substituted analogs showed increased activity against P. aeruginosa. nih.gov This demonstrates how specific halogen substitutions can modulate the biological activity profile of a molecule.

In the context of anticancer agents, SAR studies of 1,3,4-substituted-thiadiazole derivatives have shown that the introduction of different substituents can significantly impact their cytotoxic effects on various cancer cell lines. nih.gov For example, a para-substituted chloro compound demonstrated a significant increase in anticancer inhibition against certain cell lines compared to the unsubstituted parent compound. nih.gov Molecular modeling studies can complement these experimental findings by providing insights into the binding interactions of these compounds with their target proteins, further guiding the design of more potent and selective inhibitors. nih.gov

Interactive Table: SAR Insights for Thiadiazole Derivatives

| Modification | Effect on Biological Activity | Target/Organism | Reference |

| Bromo-substitution | Best antifungal activity | A. niger | nih.gov |

| Chloro-substitution | Increased antibacterial activity | P. aeruginosa | nih.gov |

| Para-substituted chloro | Increased anticancer inhibition | MCF-7 and HepG-2 cell lines | nih.gov |

Future Directions in Applied Research for this compound

The unique structural characteristics of this compound, particularly the presence of two distinct halogen atoms on an electron-deficient thiadiazole ring, position it as a versatile building block for future interdisciplinary research. The differential reactivity of the bromo and chloro substituents allows for selective functionalization, opening avenues for the synthesis of novel and complex molecules with potential applications across various scientific fields.

Future research is anticipated to capitalize on the inherent properties of the 1,2,4-thiadiazole core, which is a known pharmacophore in medicinal chemistry. The exploration of this compound as a scaffold for developing new therapeutic agents is a promising direction. Research into the synthesis of derivatives for potential anticancer, antimicrobial, and anticonvulsant activities is a logical next step, given the established biological profiles of other substituted thiadiazoles. nih.gov

In the realm of materials science, the electron-deficient nature of the thiadiazole ring suggests potential applications in the development of novel organic electronic materials. nih.gov Future studies may focus on incorporating the this compound moiety into larger conjugated systems for use in organic light-emitting diodes (OLEDs) and organic solar cells. nih.gov The presence of the halogen atoms also makes it a suitable candidate for use in cross-coupling reactions to create advanced materials with tailored electronic properties. nih.gov

The field of agrochemicals also presents opportunities for future applied research. Thiadiazole derivatives have been investigated for their utility as herbicides and fungicides. nih.gov Consequently, the synthesis and evaluation of new compounds derived from this compound for their potential as next-generation crop protection agents is a viable research trajectory.

A summary of potential research areas is presented in the table below:

| Field of Research | Potential Application | Rationale |

| Medicinal Chemistry | Anticancer, Antimicrobial, Anticonvulsant Agents | The 1,2,4-thiadiazole core is a known pharmacophore with a broad spectrum of biological activities. nih.gov |

| Materials Science | Organic Electronic Materials (OLEDs, Solar Cells) | The electron-deficient nature of the thiadiazole ring is beneficial for creating n-type organic semiconductors. nih.gov |

| Agrochemistry | Herbicides, Fungicides | Thiadiazole derivatives have shown promise as effective crop protection agents. nih.gov |

| Synthetic Chemistry | Versatile Building Block | The differential reactivity of the bromo and chloro groups allows for selective and sequential chemical modifications. |

Further investigations into the functionalization of the thiadiazole ring will be crucial. mdpi.com The selective substitution of the bromine and chlorine atoms can lead to a diverse library of new chemical entities. The exploration of various synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions, will be instrumental in realizing the full potential of this compound as a precursor to innovative functional molecules. nih.gov

Future Research Directions and Unexplored Avenues

Challenges and Opportunities in Synthetic Methodologies for Halogenated Thiadiazoles

The synthesis of halogenated thiadiazoles, including 5-Bromo-3-chloro-1,2,4-thiadiazole, presents both hurdles and prospects for innovation. A primary challenge lies in achieving regioselective halogenation, controlling the precise placement of different halogen atoms onto the thiadiazole core. Developing milder and more efficient synthetic routes that avoid harsh reagents and extreme reaction conditions is a significant opportunity. Microwave-assisted synthesis, for instance, has shown promise in accelerating the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles and could be adapted for halogenated derivatives. nih.gov

Furthermore, the functionalization of pre-existing thiadiazole rings with halogens is an area ripe for exploration. mdpi.com This could involve the development of novel halogenating agents or catalytic systems that offer greater control and selectivity. One-pot synthesis procedures, which combine multiple reaction steps into a single operation, represent another avenue for improving the efficiency and sustainability of synthesizing these compounds. nih.gov

Emerging Reactivity Patterns and Novel Transformations for this compound

The distinct electronic properties of the two halogen atoms in this compound suggest a rich and largely unexplored reactivity landscape. The differential reactivity of the C-Br and C-Cl bonds offers a platform for selective transformations. For instance, the bromine atom is generally more susceptible to nucleophilic substitution and cross-coupling reactions, allowing for the introduction of various functional groups at the 5-position while leaving the chlorine atom intact for subsequent modifications.

Future research should focus on systematically investigating the reactivity of this compound with a diverse range of nucleophiles, including those based on nitrogen, oxygen, and sulfur. nih.gov This could lead to the synthesis of novel thiadiazole derivatives with tailored properties. Moreover, exploring its participation in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, could unlock pathways to complex molecular architectures.

Advanced Computational Modeling and Predictive Studies for Design and Discovery

Computational chemistry provides powerful tools for accelerating the design and discovery of new thiadiazole-based molecules. rsc.org Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of this compound and its derivatives, offering insights into their reactivity and potential applications. cyberleninka.ruresearchgate.net These theoretical studies can help rationalize experimental observations and guide the synthesis of new compounds with desired characteristics. researchgate.net

Molecular docking simulations can be used to predict the binding affinity of these compounds with various biological targets, aiding in the identification of potential drug candidates. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) studies can be performed to establish correlations between the structural features of thiadiazole derivatives and their biological activities, facilitating the design of more potent and selective compounds.

Expanding Applications in Novel Chemical and Material Domains

The unique properties of this compound make it a promising building block for a variety of novel chemical and material applications. Its halogen atoms provide handles for further functionalization, enabling the synthesis of a wide range of derivatives with diverse functionalities. sigmaaldrich.com These derivatives could find use as intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. nih.gov

The thiadiazole ring itself is a known pharmacophore, and its incorporation into larger molecules can impart desirable biological activities. researchgate.netfrontiersin.org The presence of halogens can further enhance these properties through halogen bonding and other non-covalent interactions. nih.gov In materials science, the electron-deficient nature of the thiadiazole ring, coupled with the presence of halogens, could be exploited in the design of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Synergistic Approaches Combining Synthetic, Computational, and Applied Research

The most fruitful path forward for unlocking the full potential of this compound lies in a synergistic approach that integrates synthetic chemistry, computational modeling, and applied research. researchgate.net This integrated strategy allows for a continuous feedback loop where computational predictions guide synthetic efforts, and experimental results are used to refine and validate computational models.

This collaborative approach has proven effective in the development of other heterocyclic compounds and can be readily applied to the study of halogenated thiadiazoles. nih.govrsc.org By combining the strengths of these different disciplines, researchers can accelerate the discovery of new reactions, the design of novel molecules, and the development of innovative applications for this versatile chemical compound.

Q & A

Basic Questions

Q. What are the common synthetic routes for 5-Bromo-3-chloro-1,2,4-thiadiazole, and how is its structure validated?

- Methodology : The compound is typically synthesized via halogenation of precursor thiadiazoles. For example, bromination and chlorination of 3-amino-1,2,4-thiadiazole derivatives under controlled conditions. Structural validation employs nuclear magnetic resonance (NMR) for substituent identification and X-ray crystallography for confirming molecular geometry and tautomeric forms. For instance, X-ray studies on analogous compounds (e.g., 5-amino-3-oxo-1,2,4-thiadiazole) resolve tautomeric equilibria and bond lengths .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

- Methodology : Stability is evaluated via:

- Thermogravimetric Analysis (TGA) : To determine decomposition temperatures.

- Solvent Screening : Testing solubility and reactivity in polar (e.g., methanol) vs. non-polar solvents (e.g., toluene).

- pH Studies : Monitoring degradation in acidic/basic conditions using high-performance liquid chromatography (HPLC).

Evidence from tautomerism studies (e.g., 5-amino-3-oxo-1,2,4-thiadiazole) highlights the role of solvent polarity in stabilizing specific tautomers .

Advanced Research Questions

Q. Why does Suzuki-Miyaura coupling of this compound exhibit unexpected regioselectivity at the 5-chloro position instead of the 3-bromo group?

- Methodology :

- Frontier Molecular Orbital (FMO) Analysis : The regioselectivity is governed by the energy gap between the highest occupied molecular orbital (HOMO) of the boronic acid and the lowest unoccupied molecular orbital (LUMO) of the thiadiazole. The 5-chloro position has a lower LUMO energy, making it more reactive despite bromine’s higher electronegativity .

- Catalyst Optimization : Use of palladium catalysts (e.g., Pd(dtbpf)Cl₂) in dioxane at 80°C enhances coupling efficiency .

Table 1 : Key Reaction Conditions for Suzuki-Miyaura Coupling

| Catalyst | Solvent | Temp (°C) | Regioselectivity | Reference |

|---|---|---|---|---|

| Pd(dtbpf)Cl₂ | Dioxane | 80 | 5-Chloro position |

Q. How can contradictory results in reaction outcomes (e.g., undesired byproducts) be resolved during derivatization of this compound?

- Methodology :

- Mechanistic Reassessment : Investigate competing pathways (e.g., nucleophilic substitution vs. ring-opening) using density functional theory (DFT) calculations .

- Chromatographic Separation : Employ gradient elution in HPLC or column chromatography with mixed solvents (e.g., chloroform/petroleum ether) to isolate isomers .

- In Situ Monitoring : Use real-time techniques like FT-IR or mass spectrometry to detect intermediates and adjust reaction conditions dynamically .

Q. What strategies mitigate challenges in synthesizing 5-amino derivatives from this compound?

- Methodology :

- Protective Group Chemistry : Introduce tert-butoxycarbonyl (Boc) groups to shield reactive sites during amination .

- Solvent Effects : Use aprotic solvents (e.g., tetrahydrofuran) to minimize hydrolysis of intermediates.

- Reductive Amination : Apply sodium cyanoborohydride in methanol to stabilize amine products .

Q. How does the electronic nature of substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

- Methodology :

- Hammett Constants : Correlate substituent σ values with reaction rates. Electron-withdrawing groups (e.g., -Cl) activate the ring toward NAS .

- Kinetic Studies : Compare reaction rates of this compound with analogs (e.g., 5-methyl derivatives) under identical conditions .

Methodological Considerations

Q. What analytical techniques are critical for resolving structural ambiguities in thiadiazole derivatives?

- Methodology :

- X-ray Crystallography : Resolves tautomerism and confirms regiochemistry (e.g., dihedral angles between aromatic rings) .

- 2D NMR (COSY, NOESY) : Identifies coupling patterns and spatial proximity of substituents .

Q. How can researchers design experiments to address conflicting data on thiadiazole ring stability under basic conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.